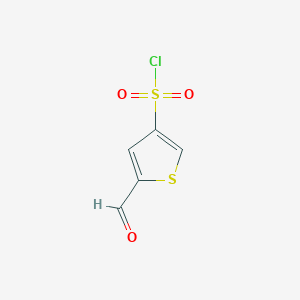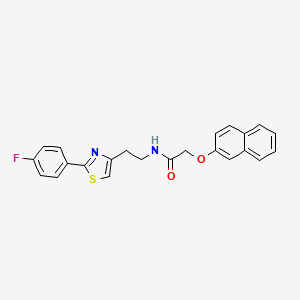
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(2-(4-fluorophenyl)thiazol-4-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide, commonly known as FTY720, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FTY720 was initially developed as an immunosuppressant drug, but recent studies have shown its potential in treating various diseases, including multiple sclerosis, cancer, and Alzheimer's disease.
Wirkmechanismus
FTY720 exerts its therapeutic effects through multiple mechanisms of action. The compound acts as a sphingosine-1-phosphate (S1P) receptor modulator that regulates the migration of immune cells, including T cells and B cells. FTY720 binds to S1P receptors on immune cells, causing their internalization and degradation, thereby preventing their migration to the central nervous system and reducing inflammation. FTY720 also induces apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, FTY720 reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.
Biochemical and Physiological Effects:
FTY720 has several biochemical and physiological effects that contribute to its therapeutic potential. The compound modulates the immune response by reducing the migration of immune cells, including T cells and B cells, to the central nervous system, thereby reducing inflammation and nerve damage. FTY720 also induces apoptosis in cancer cells by activating the pro-apoptotic protein Bax and inhibiting the anti-apoptotic protein Bcl-2. In Alzheimer's disease, FTY720 reduces neuroinflammation by inhibiting the activation of microglia and astrocytes.
Vorteile Und Einschränkungen Für Laborexperimente
FTY720 has several advantages for lab experiments, including its high potency and specificity for S1P receptors, its ability to cross the blood-brain barrier, and its low toxicity. However, FTY720 also has some limitations, including its complex synthesis method, its poor solubility in water, and its potential for off-target effects.
Zukünftige Richtungen
For FTY720 research include investigating its potential in combination therapy with other drugs, identifying its molecular targets and signaling pathways, and developing new formulations to improve its solubility and bioavailability.
Synthesemethoden
FTY720 is a synthetic compound that is synthesized by a multi-step process. The synthesis of FTY720 involves the reaction of 2-aminothiazole with 4-fluorobenzaldehyde to form 2-(2-(4-fluorophenyl)thiazol-4-yl)ethanamine. The obtained compound is then reacted with 2-(naphthalen-2-yloxy)acetic acid to form the final product, FTY720. The synthesis of FTY720 is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
FTY720 has been extensively studied for its potential therapeutic applications. The compound has shown promising results in treating multiple sclerosis, cancer, and Alzheimer's disease. In multiple sclerosis, FTY720 acts as an immunomodulator that prevents the migration of immune cells to the central nervous system, thereby reducing inflammation and nerve damage. In cancer, FTY720 induces apoptosis, inhibits angiogenesis, and enhances the immune response against cancer cells. In Alzheimer's disease, FTY720 has been shown to improve cognitive function and reduce neuroinflammation.
Eigenschaften
IUPAC Name |
N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-2-naphthalen-2-yloxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O2S/c24-19-8-5-17(6-9-19)23-26-20(15-29-23)11-12-25-22(27)14-28-21-10-7-16-3-1-2-4-18(16)13-21/h1-10,13,15H,11-12,14H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYCORHAKVCSLF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(=O)NCCC3=CSC(=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

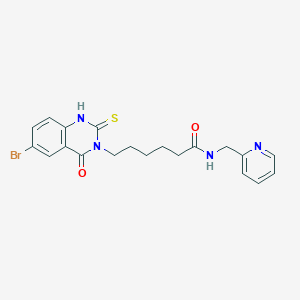

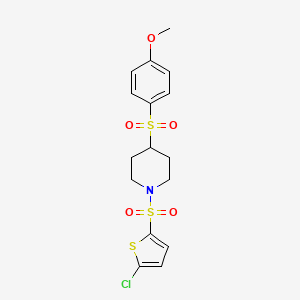
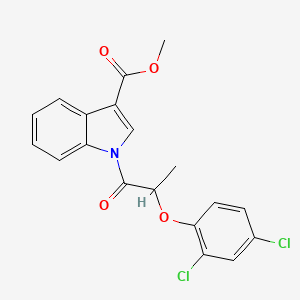
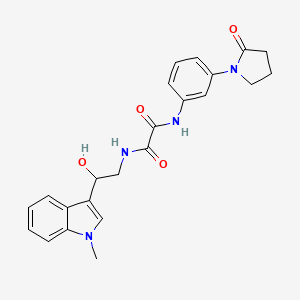
![[1-(5-Methyl-4-propylthiophene-2-carbonyl)piperidin-4-yl]methanol](/img/structure/B2396671.png)



![(2,4-Dimethylthiazol-5-yl)(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2396678.png)
![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)
